molecular formula C6H7F3N4 B13135882 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboximidamide

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboximidamide

Cat. No.: B13135882
M. Wt: 192.14 g/mol
InChI Key: FARHFSGEMCVRCS-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboximidamide is a fluorinated organic compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboximidamide typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboximidamide is unique due to its specific structure, which combines the properties of a pyrazole ring with a trifluoroethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C6H7F3N4

Molecular Weight

192.14 g/mol

IUPAC Name

2-(2,2,2-trifluoroethyl)pyrazole-3-carboximidamide

InChI

InChI=1S/C6H7F3N4/c7-6(8,9)3-13-4(5(10)11)1-2-12-13/h1-2H,3H2,(H3,10,11)

InChI Key

FARHFSGEMCVRCS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)CC(F)(F)F)C(=N)N

Origin of Product

United States

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